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Compound of Interest

5-Chloro-2-hydroxy-3-
Compound Name:

methylbenzonitrile
CAS No.: 1210749-61-3
Cat. No.: B2849002

Get Quote

Technical Monograph: 5-Chloro-2-hydroxy-3-
methylbenzonitrile

High-Purity Scaffold for Agrochemical & Pharmaceutical Synthesis

Executive Summary

5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS: 1210749-61-3) is a highly functionalized
aromatic building block characterized by a dense arrangement of orthogonal reactive groups: a
nitrile (cyano) moiety, a phenolic hydroxyl, a methyl group, and a chlorine substituent.[1][2][3][4]
[5] Its molecular formula is CsHsCINO, with a molecular weight of 167.59 g/mol .

This molecule serves as a critical intermediate in the synthesis of ryanodine receptor
modulators (such as chlorantraniliprole analogs) and is increasingly utilized in medicinal
chemistry for the development of kinase inhibitors where the benzonitrile core acts as a
bioisostere for carbonyls or as a hinge-binding motif.
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Part 1: Physicochemical Profiling

The following data constitutes the "Identity Card" for this compound. Researchers must verify

these parameters prior to synthesis or application to ensure scaffold integrity.

Parameter

Specification

Technical Note

IUPAC Name

5-Chloro-2-hydroxy-3-

methylbenzonitrile

Alternate: 5-Chloro-3-methyl-2-

hydroxybenzonitrile

CAS Registry Number

1210749-61-3

Primary identifier for

commercial sourcing.

Stoichiometry: C (57.33%), H

Molecular Formula CsHeCINO (3.61%), Cl (21.16%), N
(8.36%), O (9.55%)
Molecular Weight 167.59 g/mol Monoisotopic Mass: 167.0138

Physical State

White to Off-white Powder

Phenolic nitriles often darken
upon oxidation; store under

inert gas.

DMSO, Methanol, Ethyl

Poor water solubility due to

Solubility . .
Acetate lipophilic Cl/Me groups.

The electron-withdrawing CN
and CI groups significantl

pKa (Predicted) ~6.5-7.5 ) group ) g Y
increase the acidity of the
phenol compared to o-cresol.
Useful for cheminformatics

SMILES Cclcc(Cl)cc(C#N)c10

integration.

Part 2: Synthetic Architecture
Rationale and Retrosynthesis

The synthesis of 5-chloro-2-hydroxy-3-methylbenzonitrile presents a classic regioselectivity
challenge in aromatic substitution. The precursor, 2-hydroxy-3-methylbenzonitrile, contains two
directing groups:
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e -OH (Position 2): Strong activator, ortho/para directing.
e -CHs (Position 3): Weak activator, ortho/para directing.
e -CN (Position 1): Strong deactivator, meta directing.
Electronic Analysis:

e The -OH group directs incoming electrophiles to position 3 (blocked by methyl), position 5
(para), and position 1 (blocked by nitrile).

e The -CN group directs meta to position 3 (blocked) and position 5.

e Conclusion: Position 5 is electronically reinforced by both the ortho/para directing phenol and
the meta-directing nitrile, making it the highly favored site for electrophilic chlorination.

Reaction Pathway Diagram

The following diagram illustrates the optimized synthetic workflow using Sulfuryl Chloride
(SO2Cl2), preferred over Clz gas for better stoichiometric control.

Precursor: Electrophilic Attack Target:

2-Hydroxy-3-methylbenzonitrile W Re-aromatization 5-Chloro-2-hydroxy-3-methylbenzonitrile
Transition State: /

Elimination

/ Sigma Complex
Reagent: \—» Byproducts:

S02CI2 (Sulfuryl Chioride) HCI (gas), SO2 (gas)
Solvent: Toluene or DCM i

Click to download full resolution via product page

Figure 1: Regioselective chlorination pathway via Electrophilic Aromatic Substitution (EAS).

Experimental Protocol: Regioselective Chlorination

Safety Warning:Sulfuryl chloride is corrosive and reacts violently with water. Perform all steps
in a fume hood.

e Preparation: Charge a dry 3-neck round-bottom flask with 2-hydroxy-3-methylbenzonitrile
(2.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).
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o Temperature Control: Cool the solution to 0-5°C using an ice/salt bath.
¢ Addition: Add Sulfuryl Chloride (SO2Cl2) (1.05 eq) dropwise over 30 minutes.

o Expert Insight: A slight excess ensures conversion, but avoid large excesses to prevent
dichloro- impurities (e.g., chlorination at position 4 or 6).

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (Mobile phase: Hexane/EtOAc 8:2).

e Quench: Pour the reaction mixture into ice water carefully.

o Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Combine
organics, wash with brine, and dry over anhydrous Naz2SOa.

 Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash
column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Analytical Validation (QC)

To certify the synthesized material as "Research Grade," the following analytical criteria must
be met. The presence of the chlorine atom introduces specific isotopic patterns in Mass
Spectrometry, while the substitution pattern simplifies the NMR spectrum.

QC Decision Tree
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Isolated Solid

1H NMR (DMSO-d6)

Check: 2 Aromatic Protons
(Doublets, J~2.5Hz)

LC-MS Analysis

Fail (Regioisomer present)

Check: M+ and M+2
(3:1 Ratio)

Pass \Fail (No Cl pattern

RELEASE BATCH REJECT / RE-PURIFY

Click to download full resolution via product page

Figure 2: Quality Control workflow focusing on regiochemistry and isotopic verification.

Key Spectral Features
e 1H NMR (DMSO-ds):
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o & ~2.2 ppm (3H, s): Methyl group.
o & ~7.4-7.8 ppm (2H): Aromatic region.

o Coupling Logic: The protons are at positions 4 and 6. They are meta to each other. Expect
two doublets with a coupling constant (

) of approximately 2.0 — 2.5 Hz.
o 0 ~10.5 ppm (1H, s, br): Phenolic -OH (exchangeable with D20).

e Mass Spectrometry (ESI-):
o m/z 166 (M-H)~: Base peak.
o m/z 168 (M-H+2)~: Chlorine isotope peak.

o Validation: The intensity ratio of 166:168 must be approximately 3:1, confirming the
presence of a single chlorine atom.

* IR Spectroscopy:
o ~2220 cm~1: Sharp, distinct Nitrile (-CN) stretch.
o ~3300-3400 cm~1: Broad Hydroxyl (-OH) stretch.
Part 4: Safety & Handling
Signal Word: WARNING
e Hazard Statements:
o H302: Harmful if swallowed.[5]
o H315/H319: Causes skin irritation / Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling Protocol:
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o Use only in a chemical fume hood.
o Wear nitrile gloves and chemical safety goggles.

o Storage: Store in a cool, dry place. Keep container tightly closed. Nitrogen purging is
recommended to prevent phenolic oxidation (pinking/browning).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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